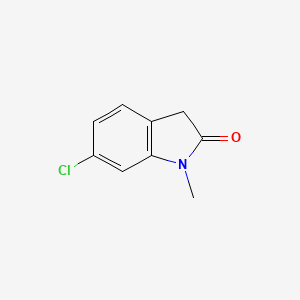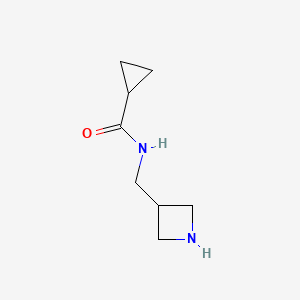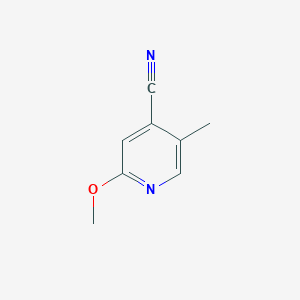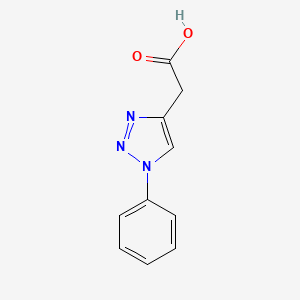
6-Chloro-1-methylindolin-2-one
Overview
Description
6-Chloro-1-methylindolin-2-one is a chemical compound with the molecular formula C9H8ClNO. It has a molecular weight of 181.62 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Chloro-1-methylindolin-2-one is planar, as indicated by the minimal deviation from the mean plane of the indoline ring . Advanced programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .Physical And Chemical Properties Analysis
6-Chloro-1-methylindolin-2-one is stored in a dry room at room temperature . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.847 mg/ml or 0.00466 mol/l .Scientific Research Applications
Pharmacological Properties : A study described the synthesis and characterization of a compound related to 6-Chloro-1-methylindolin-2-one, showing anti-inflammatory and analgesic activity comparable to COX-2 inhibitors but without gastro-ulceration effects, suggesting potential in treating chronic inflammatory diseases (dos Santos et al., 2010).
Synthesis and Characterization : Research on 1-Amino-2-methylindoline, a precursor in the synthesis of antihypertension drugs, has led to the formation of related compounds, indicating its role in creating pharmacologically active derivatives (Peyrot et al., 2001).
Modeling and Optimization : The synthesis process of 1-amino-2-methylindoline, involving 6-Chloro-1-methylindolin-2-one, was studied for its kinetics and optimization, providing insights into efficient synthesis methods (Elkhatib et al., 2002).
Anti-HIV Activity : A study on Suzuki–Miyaura reactions involving derivatives of 6-Chloro-1-methylindolin-2-one demonstrated antiviral activity against HIV, highlighting its potential in antiviral drug development (Hamdy et al., 2015).
Antimicrobial Applications : Compounds synthesized using 6-Chloro-1-methylindolin-2-one derivatives were evaluated for their antimicrobial activities, indicating their potential in developing new antimicrobial agents (Sariswari & Vijayakumar, 2016).
Structural Studies : Investigations into the crystal structures of derivatives of 6-Chloro-1-methylindolin-2-one provided insights into their molecular configurations and potential applications in material science and drug design (Miao et al., 2011).
Safety and Hazards
The safety information for 6-Chloro-1-methylindolin-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor/physician if you feel unwell .
Future Directions
properties
IUPAC Name |
6-chloro-1-methyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBHQHVZRLURMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257757 | |
| Record name | 6-Chloro-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156136-55-9 | |
| Record name | 6-Chloro-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156136-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid](/img/structure/B7965484.png)




![5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B7965519.png)


![tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B7965556.png)



